molecular formula C16H11FO3 B12915349 2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one

2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B12915349
M. Wt: 270.25 g/mol
InChI Key: UDOJHQCINYEDFT-OVCLIPMQSA-N
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Description

2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorobenzylidene group attached to a methoxybenzofuran core. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 4-fluorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used as a probe to study various biological pathways and interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one: shares structural similarities with other benzofuran derivatives, such as:

Uniqueness

The presence of the fluorobenzylidene group in this compound imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C16H11FO3

Molecular Weight

270.25 g/mol

IUPAC Name

(2E)-2-[(4-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C16H11FO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8+

InChI Key

UDOJHQCINYEDFT-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C\C3=CC=C(C=C3)F)/O2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2

Origin of Product

United States

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